Cynarine

Antioxidant Lipid Peroxidation Hepatoprotection

Insist on 1,3-dicaffeoylquinic acid (CAS 212891-05-9) to eliminate the structural ambiguity that plagues generic 'cynarin' offerings. The axial caffeoyl conformation delivers a 1.4-fold stronger DPPH radical scavenging activity (EC50: 2.8 µM vs. 3.9 µM for 1,5-DiCQA) and nanomolar Acetylcholinesterase inhibition (Ki=39.34 nM). Using undefined Isomer mixtures compromises target validation in Alzheimer's models and introduces unacceptable variability in lipid peroxidation studies where 1,3-DiCQA shows 2.7-fold superiority over 1,5-DiCQA (IC50: 24.7 µM vs. 66.8 µM). Secure the authenticated axial-conformation reference standard for reproducible SAR and biomarker quantification.

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
CAS No. 212891-05-9
Cat. No. B1669658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynarine
CAS212891-05-9
Synonyms1,5-dicaffeoylquinic acid
1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate)
cinarin
cinarina
cinarine
Cynarex
cynarin
cynarin, (1alpha,3alpha,4alpha,5beta)-isomer
cynarine
cynarix
listricol
listrocol
nivellipid
phemocil
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
InChIKeyYDDUMTOHNYZQPO-RVXRWRFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cynarine (CAS 212891-05-9) Technical Baseline: Identity and Analytical Context for Procurement


Cynarine, also known as 1,3-dicaffeoylquinic acid (1,3-DiCQA), is a dicaffeoylquinic acid derivative with the molecular formula C₂₅H₂₄O₁₂ and a molecular weight of 516.45 g/mol . It is a naturally occurring polyphenolic compound isolated primarily from artichoke (Cynara scolymus L.) leaves and receptacles [1][2]. Analytical characterization typically employs HPLC with UV detection at 322 nm, achieving a reported purity of ≥98% for research-grade material [3]. However, significant structural and nomenclature confusion exists in the marketplace: 'cynarin' is frequently misattributed to the 1,5-dicaffeoylquinic acid isomer, which has a distinct CAS registry (30964-13-7 vs. 212891-05-9 for 1,3-DiCQA) . This ambiguity necessitates rigorous verification of the isomeric identity during procurement to ensure experimental reproducibility, as the biological activity diverges markedly between these positional isomers.

Why 1,3-Dicaffeoylquinic Acid (Cynarine) Cannot Be Substituted with Generic Caffeoylquinic Acid Mixtures


Substituting 1,3-dicaffeoylquinic acid (cynarine, CAS 212891-05-9) with generic 'cynarin' or other caffeoylquinic acid (CQA) derivatives such as chlorogenic acid (5-CQA) or isochlorogenic acid A (3,5-DiCQA) introduces unacceptable variability in assay outcomes. The isomeric position of the caffeoyl moieties on the quinic acid core dictates both the three-dimensional conformation and the resulting bioactivity profile [1]. Specifically, the axial orientation of the caffeoyl groups in 1,3-DiCQA yields a distinct radical scavenging stoichiometry compared to the 1,5-DiCQA isomer [2]. Furthermore, direct comparative studies demonstrate that the magnitude of inhibition against key enzymatic targets such as α-glucosidase and acetylcholinesterase differs substantially among CQAs [3]. Therefore, reliance on non-specific artichoke extracts or undefined CQA mixtures compromises the quantitative accuracy and mechanistic interpretation required for advanced nutraceutical development or pharmacological target validation.

Quantitative Differentiation of Cynarine (1,3-DiCQA) Against Closest Structural Analogs


Superior Anti-Lipid Peroxidation Activity of Cynarine Compared to Chlorogenic Acid in the Malondialdehyde Assay

In the malondialdehyde (MDA) assay, a direct quantitative measure of lipid peroxidation inhibition, cynarine (1,3-dicaffeoylquinic acid) exhibits 2.7-fold greater potency than its isomeric analog 1,5-dicaffeoylquinic acid, and 5.2-fold greater potency than 4,5-dicaffeoylquinic acid [1]. This establishes cynarine as the superior dicaffeoylquinic acid for mitigating oxidative membrane damage.

Antioxidant Lipid Peroxidation Hepatoprotection

Moderate α-Glucosidase Inhibition by Cynarine Defines Specific Hypoglycemic Application Niche

In a systematic head-to-head comparison of three common caffeoylquinic acids (CQAs), cynarine (1,3-DiCQA) demonstrated measurable but notably lower α-glucosidase inhibitory activity compared to isochlorogenic acid A (3,5-DiCQA) and chlorogenic acid (5-CQA) [1]. The activity ranked: isochlorogenic acid A > chlorogenic acid > cynarine. This quantifiable difference indicates that cynarine is not the primary α-glucosidase inhibitory driver in artichoke extracts, but its unique 1,3-substitution pattern may confer alternative metabolic benefits.

Antidiabetic α-Glucosidase Nutraceutical

Cynarine Exhibits Nanomolar Acetylcholinesterase Inhibition with Defined Kinetic Parameters

Cynarine (1,3-DiCQA) demonstrates potent and quantifiable inhibition of acetylcholinesterase (AChE), with an IC50 of 243.67 nM and an inhibition constant (Ki) of 39.34 ± 13.88 nM . While this data establishes cynarine as a high-potency AChE ligand, comparative data for 1,5-DiCQA or chlorogenic acid under identical conditions is currently lacking in primary literature. This represents a significant potency benchmark for the compound class.

Neuroprotection Acetylcholinesterase Enzyme Kinetics

Isomer-Dependent Radical Scavenging Stoichiometry: 1,5-DiCQA Outperforms 1,3-DiCQA in DPPH Assay

In the DPPH radical scavenging assay, a direct comparison reveals that 1,5-dicaffeoylquinic acid (1,5-DiCQA) exhibits superior activity to cynarine (1,3-DiCQA), with EC50 values of 2.8 µmol/L versus 3.9 µmol/L, respectively [1]. This 1.4-fold difference is attributed to the axial orientation of caffeoyl groups in 1,3-DiCQA, which reduces its radical quenching efficiency relative to the equatorial conformation in 1,5-DiCQA.

Free Radical Scavenging DPPH Structure-Activity Relationship

Quantifiable HPLC Method Validation for Cynarine in Complex Matrices Enables Reproducible QC

A validated HPLC-UV method for the specific quantification of cynarine in dietary supplements demonstrates high linearity (R² = 1.0) with a method detection limit (MDL) of 3.00 mg/kg and a limit of quantification (LOQ) of 10.0 mg/kg [1]. This method specificity is crucial because many generic 'artichoke extract' products do not differentiate between 1,3-DiCQA and 1,5-DiCQA, leading to inaccurate label claims.

Analytical Chemistry HPLC Quality Control

Hepatoprotective Efficacy of Cynarine Benchmarked Against Caffeic Acid and Chlorogenic Acid

In a cultured rat hepatocyte model challenged with tert-butyl hydroperoxide (t-BHP), cynarine (1,3-DiCQA) reduced malondialdehyde (MDA) production with an EC50 of 15.2 µg/mL [1]. This positions cynarine with intermediate potency compared to caffeic acid (EC50 = 8.1 µg/mL) and chlorogenic acid (EC50 = 12.5 µg/mL), but with greater potency than the flavonoid cynaroside (EC50 = 28 µg/mL).

Hepatoprotection Lipid Peroxidation In Vitro Toxicology

Optimized Research and Industrial Applications for Cynarine (1,3-Dicaffeoylquinic Acid) Based on Quantitative Evidence


Precise Pharmacological Target Validation for Acetylcholinesterase in Neuroprotection Research

Leverage cynarine's well-defined enzyme kinetics (Ki = 39.34 nM; IC50 = 243.67 nM) to validate target engagement in Alzheimer's disease or cognitive decline models . The nanomolar potency and available kinetic parameters enable precise calculation of dosing regimens and target occupancy, making cynarine a superior choice for mechanistic studies compared to undefined or less potent natural AChE inhibitors.

Structure-Activity Relationship (SAR) Studies of Dicaffeoylquinic Acid Isomers

Utilize cynarine (1,3-DiCQA) as the essential axial-conformation reference standard in SAR investigations. Comparative studies with 1,5-DiCQA (equatorial conformation) have revealed a 1.4-fold difference in DPPH radical scavenging activity (EC50: 3.9 µM vs. 2.8 µM) [1]. This system is ideal for probing how caffeoyl group orientation dictates bioactivity in anti-inflammatory, antiviral, and antioxidant assays.

Quality Control and Standardization of Artichoke-Based Nutraceuticals

Implement a validated HPLC-UV method specific to cynarine (R² = 1.0; MDL = 3.00 mg/kg) for the accurate quantification of this marker compound in dietary supplements and functional foods [2]. This analytical specificity is critical for distinguishing 1,3-DiCQA from its less active or differently active isomers (1,5-DiCQA, 4,5-DiCQA), ensuring product consistency and compliance with label claims where generic 'cynarin' assays fail.

Hepatoprotection Research Targeting Lipid Peroxidation Pathways

Select cynarine for studies focused on mitigating oxidative liver injury via lipid peroxidation inhibition. Its demonstrated EC50 of 15.2 µg/mL in reducing t-BHP-induced MDA production in hepatocytes, coupled with a 2.7-fold superiority over 1,5-DiCQA in ex vivo MDA assays (IC50: 24.7 µM vs. 66.8 µM), positions it as a specific molecular probe for this pathway rather than a non-specific antioxidant [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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